(6-Fluorochroman-3-YL)methanamine (6-Fluorochroman-3-YL)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14317220
InChI: InChI=1S/C10H12FNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-2,4,7H,3,5-6,12H2
SMILES:
Molecular Formula: C10H12FNO
Molecular Weight: 181.21 g/mol

(6-Fluorochroman-3-YL)methanamine

CAS No.:

Cat. No.: VC14317220

Molecular Formula: C10H12FNO

Molecular Weight: 181.21 g/mol

* For research use only. Not for human or veterinary use.

(6-Fluorochroman-3-YL)methanamine -

Specification

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
IUPAC Name (6-fluoro-3,4-dihydro-2H-chromen-3-yl)methanamine
Standard InChI InChI=1S/C10H12FNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-2,4,7H,3,5-6,12H2
Standard InChI Key ZYOVOLVNERRAJQ-UHFFFAOYSA-N
Canonical SMILES C1C(COC2=C1C=C(C=C2)F)CN

Introduction

Chemical Structure and Physicochemical Properties

The core structure of (6-fluorochroman-3-yl)methanamine consists of a chroman backbone—a benzene ring fused to a tetrahydropyran ring—with a fluorine atom at the 6-position and a methanamine group at the 3-position . The hydrochloride salt form enhances water solubility, making it suitable for biological studies. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC10H13ClFNO\text{C}_{10}\text{H}_{13}\text{ClFNO}
Molecular Weight217.67 g/mol
SolubilityHigh in polar solvents (e.g., water, methanol)
Storage Conditions2–8°C in a dry, inert atmosphere
Hazard StatementsH315 (skin irritation), H319 (eye irritation)

The fluorine atom’s electronegativity influences electron distribution, enhancing stability and reactivity in nucleophilic substitution reactions. The amine group facilitates salt formation and participation in coupling reactions, enabling derivatization for drug discovery .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves fluorination of chroman precursors followed by amine functionalization. A common pathway includes:

  • Fluorination: Chroman is fluorinated at the 6-position using agents like Selectfluor® or hydrogen fluoride-pyridine complexes under controlled conditions .

  • Amination: The fluorinated intermediate undergoes nucleophilic substitution with methylamine or reductive amination using sodium cyanoborohydride.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Methods

Large-scale production employs continuous flow reactors to optimize yield and purity. Key steps include:

  • Catalytic Fluorination: Using palladium catalysts to enhance regioselectivity .

  • Automated Purification: Chromatography or crystallization to achieve >95% purity .

CompoundTarget ReceptorIC₅₀ (nM)Selectivity
(6-Fluorochroman-3-yl)methanamine5-HT₁A120High
(6-Bromochroman-3-yl)methanamineDopamine D₂450Moderate
(6-Methoxychroman-3-yl)methanamine5-HT₂C280Low

Data adapted from patent WO 2013/096223 and supplier analyses.

Comparative Analysis with Structural Analogues

The table below contrasts key features of (6-fluorochroman-3-yl)methanamine with its analogues:

Property(6-Fluoro)(6-Bromo)(6-Methoxy)
Molecular Weight (g/mol)217.67242.11229.70
LogP (Octanol-Water)1.82.31.5
Receptor Affinity (5-HT₁A)120 nMN/AN/A
Synthetic ComplexityModerateHighLow

Data derived from supplier specifications and pharmacological studies .

Future Directions in Research

Ongoing studies focus on:

  • Optimizing Bioavailability: Structural modifications to enhance blood-brain barrier penetration .

  • Toxicity Profiling: Chronic exposure assays in rodent models to establish safe dosages .

  • Drug Delivery Systems: Encapsulation in liposomes to improve therapeutic index.

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